N-[(2Z)-2-{[(5-bromofuran-2-yl)carbonyl]amino}-3-phenylprop-2-enoyl]methionine
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Overview
Description
2-[(2Z)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound that features a bromofuran moiety, a phenyl group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(2Z)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furan derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the bromofuran to a furan.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while substitution reactions may produce various substituted furan compounds.
Scientific Research Applications
2-[(2Z)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2Z)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The bromofuran moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Bromofuran: A simpler compound with a bromofuran moiety, used in various organic synthesis applications.
3-Bromofuran: Another bromofuran derivative with different substitution patterns, used in similar contexts.
2,5-Dibromofuran: A compound with two bromine atoms on the furan ring, offering different reactivity and applications.
Uniqueness
2-[(2Z)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications in research and industry.
Properties
Molecular Formula |
C19H19BrN2O5S |
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Molecular Weight |
467.3 g/mol |
IUPAC Name |
2-[[(Z)-2-[(5-bromofuran-2-carbonyl)amino]-3-phenylprop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C19H19BrN2O5S/c1-28-10-9-13(19(25)26)21-17(23)14(11-12-5-3-2-4-6-12)22-18(24)15-7-8-16(20)27-15/h2-8,11,13H,9-10H2,1H3,(H,21,23)(H,22,24)(H,25,26)/b14-11- |
InChI Key |
HYVGYNVPDADYCV-KAMYIIQDSA-N |
Isomeric SMILES |
CSCCC(C(=O)O)NC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C2=CC=C(O2)Br |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
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